1-Cyclohexyladamantane
CAS No.: 7575-84-0
Cat. No.: VC16140756
Molecular Formula: C16H26
Molecular Weight: 218.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7575-84-0 |
|---|---|
| Molecular Formula | C16H26 |
| Molecular Weight | 218.38 g/mol |
| IUPAC Name | 1-cyclohexyladamantane |
| Standard InChI | InChI=1S/C16H26/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h12-15H,1-11H2 |
| Standard InChI Key | CQGHTYOKYHAPCM-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)C23CC4CC(C2)CC(C4)C3 |
Introduction
Structural Characteristics and Molecular Properties
The molecular structure of 1-cyclohexyladamantane consists of a diamondoid adamantane framework (C<sub>10</sub>H<sub>16</sub>) bridged to a cyclohexane ring (C<sub>6</sub>H<sub>11</sub>), yielding the formula C<sub>16</sub>H<sub>26</sub> (molecular weight: 218.38 g/mol) . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-Cyclohexyladamantane | |
| SMILES | C1CCC(CC1)C12CC3CC(C2)CC(C3)C1 | |
| Heavy Atom Count | 16 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface | 0 Ų |
The adamantane core adopts a tetrahedral geometry, while the cyclohexyl group exists predominantly in a chair conformation. X-ray crystallography of related hexamethylated adamantane derivatives reveals bond elongation (up to 1.585 Å) due to steric strain , suggesting similar distortions may occur in 1-cyclohexyladamantane.
Synthetic Methodologies
Halogenation-Alkylation Route
A common synthetic pathway involves bromination of adamantane followed by nucleophilic substitution with cyclohexylmagnesium bromide :
-
Adamantane Bromination:
Yield: 68–72% (reported for analogous reactions) -
Grignard Coupling:
Typical conditions: THF, 0°C to reflux, 12–24 h
Direct Cyclohexylation via Friedel-Crafts
Alternative methods employ Lewis acid-catalyzed alkylation:
Key parameters:
Physicochemical Properties
Experimental and computed properties of 1-cyclohexyladamantane include:
The compound exhibits marked hydrophobicity (LogP >5), consistent with its fully saturated hydrocarbon structure. Thermal gravimetric analysis shows decomposition onset at 285°C under nitrogen .
Spectroscopic Characterization
Mass Spectrometry (EI-MS)
-
Base Peak: m/z 218.2034 ([M]<sup>+</sup>, 100%)
-
Fragmentation Pattern:
Infrared Spectroscopy (Vapor Phase)
| Absorption Band (cm<sup>-1</sup>) | Assignment |
|---|---|
| 2915, 2850 | C-H stretch (sp<sup>3</sup>) |
| 1449 | CH<sub>2</sub> scissoring |
| 719 | Adamantane cage mode |
The IR spectrum validation score of 0.94 confirms structural fidelity .
| Derivative | Target | IC<sub>50</sub> |
|---|---|---|
| 1-Cyclohexyladamantane | CYP3A4 Inhibition | 12 μM |
| Memantine | NMDA Receptor | 0.5 μM |
Materials Science
The compound's thermal stability (decomposition >285°C) makes it suitable for:
-
High-temperature lubricant additives
-
Epoxy resin modifiers (20% loading increases T<sub>g</sub> by 18°C)
| Hazard Category | Statement Code |
|---|---|
| Aquatic Acute 1 | H400 |
| Aquatic Chronic 1 | H410 |
Environmental fate studies indicate:
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